1,6-Diaminonaphthalene
Description
Historical Context and Evolution of Research on Diaminonaphthalene Isomers
The study of naphthalene (B1677914) and its derivatives dates back to its discovery in coal tar in the early 19th century. The development of the synthetic dye industry in the late 19th and early 20th centuries spurred intensive research into naphthalene-based compounds, including the various diaminonaphthalene isomers. Initially, isomers like 1,5- and 1,8-diaminonaphthalene (B57835) gained significant attention as crucial intermediates in the manufacturing of azo dyes and pigments. google.comfscichem.com For instance, 1,8-diaminonaphthalene is a precursor to perinone dyes, such as Solvent Orange 60. wikiwand.comwikipedia.org
Early research primarily focused on the synthesis and utility of these compounds in coloration. The typical synthesis route involves the reduction of the corresponding dinitronaphthalene isomers, which are obtained through the nitration of naphthalene or its nitro-derivatives. wikiwand.comwikipedia.org Over time, the focus of research has expanded beyond dye chemistry to explore the unique electronic and structural properties of these isomers for applications in advanced materials.
Academic Significance of 1,6-Diaminonaphthalene within Aromatic Diamine Chemistry
Within the family of diaminonaphthalenes, this compound (1,6-DAN) holds particular academic interest due to its asymmetric structure, which imparts specific electronic and reactivity characteristics. Unlike its more symmetrical counterparts, such as 1,5- or 1,8-DAN, the 1,6-substitution pattern influences the molecule's dipole moment and its potential for forming specific intermolecular interactions.
Recent research has highlighted the role of this compound as a strong electron donor in the formation of charge-transfer complexes. nih.govacs.org This property is crucial in the field of organic electronics, where it can be used to tune the charge transport characteristics of materials. nih.govresearchgate.net The donor strength of diaminonaphthalenes is significantly influenced by the positions of the amino groups. nih.govacs.org
The reactivity of the amino groups in 1,6-DAN allows it to serve as a versatile monomer in polymerization reactions, leading to the formation of polyimides and other high-performance polymers. researchgate.netresearchgate.net These polymers often exhibit desirable properties such as thermal stability and specific electronic functionalities. The unique geometry of 1,6-DAN can influence the final architecture and properties of the resulting polymers.
Current Research Trajectories and Interdisciplinary Relevance
Current research on this compound and its related isomers is highly interdisciplinary, spanning materials science, organic electronics, and sensor technology. In materials science, there is a growing interest in creating novel covalent organic frameworks (COFs) and other porous materials using diaminonaphthalene building blocks. For example, the related 1,5-diaminonaphthalene has been used to synthesize imine-linked COFs for ion sensing. acs.org
In the realm of organic electronics, studies are exploring the use of diaminonaphthalene derivatives in organic field-effect transistors (OFETs). The electron-donating nature of these compounds makes them suitable for creating n-channel or ambipolar transport characteristics in organic semiconductors. nih.govacs.orgresearchgate.net For instance, charge-transfer complexes involving diaminopyrene, a related structure, have shown potential for ambipolar transistor characteristics. acs.orgresearchgate.net
Furthermore, the fluorescent properties of diaminonaphthalenes and their derivatives are being harnessed for the development of chemical sensors. ontosight.ai The amino groups can interact with specific analytes, leading to changes in the fluorescence emission, which forms the basis for detection. Research in this area includes the development of fluorescent probes for reactive oxygen species. researchgate.net The ongoing exploration of diaminonaphthalenes, including the 1,6-isomer, promises to yield new materials and technologies with a wide range of applications.
Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 2243-63-2 |
| Appearance | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHYOXDVZCOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945115 | |
| Record name | Naphthalene-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-63-2 | |
| Record name | 1,6-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diaminonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,6 Diaminonaphthalene
Advanced Synthetic Routes and Optimization
The generation of 1,6-diaminonaphthalene is contingent on the synthesis of its precursor, 1,6-dinitronaphthalene (B3054488). The methodologies employed must overcome challenges related to regioselectivity and subsequent purification.
The direct dinitration of naphthalene (B1677914) is generally not a viable route for producing the 1,6-isomer in high yield. The nitration of naphthalene primarily yields 1-nitronaphthalene, and subsequent nitration of this intermediate leads to a mixture dominated by 1,5- and 1,8-dinitronaphthalene (B126178) wikipedia.orgwikipedia.org.
A more targeted approach is required for the isomer-specific synthesis of 1,6-dinitronaphthalene. One documented pathway involves a modified Sandmeyer reaction starting from 5-nitro-2-naphthylamine orgsyn.org. In this method, the amino group of 5-nitro-2-naphthylamine is diazotized and subsequently replaced with a nitro group. This multi-step process, while more complex than direct nitration, allows for precise control over the placement of the functional groups, leading specifically to the 1,6-dinitro isomer.
Once 1,6-dinitronaphthalene is synthesized, the final step is the reduction of the two nitro groups to amino groups. This transformation is a standard procedure in aromatic chemistry and can be achieved with high efficiency using various reducing agents. Chemical reduction methods, such as the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon, are effective for converting dinitronaphthalenes to their corresponding diamines google.comgoogle.com.
Catalytic hydrogenation is a widely employed industrial method for the reduction of dinitronaphthalenes due to its efficiency and cleaner reaction profile. This process involves reacting the dinitro compound with hydrogen gas under pressure in the presence of a metal catalyst. While specific studies detailing the hydrogenation of 1,6-dinitronaphthalene are not as common as for other isomers, the general conditions and catalysts used for dinitronaphthalene reduction are well-established and directly applicable.
Commonly used catalysts include noble metals such as platinum or palladium supported on activated charcoal (Pt/C or Pd/C), as well as non-noble metal catalysts like nickel, often supported on materials such as carbon nanotubes (Ni/CNTs) justia.comdaneshyari.com. The reaction is typically carried out in an organic solvent within an autoclave. Reaction conditions can be optimized for yield and purity, with typical parameters involving temperatures from 40°C to 140°C and hydrogen pressures ranging from 0.3 to 3 MPa scispace.com.
As previously noted, achieving isomer-specific synthesis of this compound hinges on the controlled synthesis of its 1,6-dinitro precursor, often through multi-step pathways like the Sandmeyer reaction rather than direct nitration orgsyn.org.
Once the reduction is complete, the crude this compound product must be purified to remove any remaining starting material, reaction byproducts, or other isomers. Diaminonaphthalene isomers are typically crystalline solids, which allows for purification by several standard laboratory and industrial techniques.
Recrystallization : This is a common method for purifying solid organic compounds. The choice of solvent is critical. For diaminonaphthalenes, solvents such as aliphatic hydrocarbons (e.g., hexanes, cyclohexane) have been shown to be effective for removing oxidation products reddit.com. Other solvents like acetone (B3395972) and toluene can also be used for separating dinitronaphthalene isomers, a principle that applies to the diamino derivatives as well chemicalbook.com.
Sublimation : Diaminonaphthalenes can be purified by vacuum sublimation, where the solid is heated under reduced pressure, causing it to transition directly into a gas before condensing back into a pure solid on a cold surface. This technique is effective for separating the desired product from non-volatile impurities reddit.com. For the purification of 1,5-diaminonaphthalene, sublimation in the presence of basic compounds like sodium hydroxide (B78521) has been used to remove acidic impurities google.com.
Electrochemical methods offer a green alternative to conventional chemical reductions, using electricity to drive the reaction and minimizing the need for chemical reducing agents. The electrochemical reduction of aromatic nitro compounds is a well-established process. However, specific literature detailing the optimized electrochemical synthesis of this compound from its dinitro precursor is not widely available. General principles suggest that 1,6-dinitronaphthalene could be reduced at a cathode in an electrochemical cell, though optimization of the electrode material, solvent, and electrolyte would be necessary to achieve high yield and selectivity. Studies have focused more on the electrochemical detection of diaminonaphthalene isomers rather than their synthesis researchgate.net.
Chemical Reactivity and Derivatization
The two amino groups on the naphthalene ring of this compound are the primary sites of its chemical reactivity, making it susceptible to reactions such as oxidation.
Aromatic amines are generally susceptible to oxidation, and diaminonaphthalenes are no exception. The presence of two electron-donating amino groups makes the naphthalene ring electron-rich and prone to oxidation, which can lead to the formation of colored, quinone-type products. It has been observed that commercial samples of 1,8-diaminonaphthalene (B57835) often have a purple or dark color due to the presence of oxidation products, which are presumed to be of the quinone type reddit.com.
The oxidation of a diaminonaphthalene would be expected to yield the corresponding naphthoquinone. For this compound, this reaction would theoretically produce 1,6-naphthoquinone. The synthesis of naphthoquinones often involves the oxidation of naphthalene or its derivatives scirp.orgwikipedia.org. While specific studies on the direct oxidation of this compound to 1,6-naphthoquinone are not prominent in the literature, the known reactivity of other isomers strongly suggests that this transformation is chemically feasible using appropriate oxidizing agents.
Table of Compounds
Reduction Processes and Formation of Naphthalene Derivatives
The primary and most industrially relevant method for the synthesis of this compound is the reduction of its precursor, 1,6-dinitronaphthalene. This transformation involves the conversion of the two nitro groups (-NO₂) into amino groups (-NH₂). Several reduction methodologies can be employed, with catalytic hydrogenation being the most common due to its efficiency and cleaner reaction profiles.
Catalytic Hydrogenation: This process involves treating 1,6-dinitronaphthalene with hydrogen gas under pressure in the presence of a metal catalyst. justia.com The reaction is typically carried out in a solvent, and conditions such as temperature, pressure, and catalyst choice are optimized to maximize yield and purity. scispace.com
Catalysts: Noble metal catalysts like palladium (Pd) or platinum (Pt) supported on activated carbon are highly effective. daneshyari.com Non-noble metal catalysts, such as Raney nickel or other nickel-based catalysts, are also utilized as a more cost-effective alternative. google.com The catalyst loading is generally a small percentage of the weight of the dinitro compound. justia.com
Solvents: A variety of organic solvents can be used, including alcohols (e.g., ethanol), ethers (e.g., dioxane), or aromatic solvents like toluene. justia.com The choice of solvent can influence the reaction rate and the solubility of the starting material and product.
Conditions: The reaction is typically conducted at elevated temperatures (40-140°C) and hydrogen pressures (0.3-3 MPa) to facilitate the reduction process efficiently. scispace.com
Chemical Reduction: Besides catalytic hydrogenation, chemical reducing agents can also be employed. Reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon is an effective method. google.comgoogle.com This method offers mild reaction conditions and often results in high product yields. google.com The reaction is typically performed in a polar organic solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from 45°C to 115°C. google.com
Table 1: Comparative Data on Reduction Methods for Dinitronaphthalenes
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Platinum/Palladium/Nickel | Ethanol, Toluene, Dioxane | 40 - 140 | 0.3 - 3.0 | High | justia.comscispace.com |
| Hydrazine Reduction | Hydrazine Hydrate / FeCl₃ / Activated Carbon | Methanol, Ethanol | 45 - 115 | N/A | >90% | google.com |
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the this compound aromatic core is significantly influenced by the two amino substituents.
Electrophilic Aromatic Substitution (EAS): The amino groups are potent activating groups and are ortho, para-directors. libretexts.org This means they increase the electron density of the naphthalene ring system, making it more susceptible to attack by electrophiles, and direct incoming electrophiles to specific positions. In this compound, the positions ortho and para to the amino groups are C2, C5, and C7. Therefore, electrophilic reactions such as halogenation, nitration, or sulfonation are expected to occur preferentially at these sites. The precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions. For instance, sulfonation of naphthalene can lead to the formation of 1,6-substituted derivatives, indicating the reactivity of these positions. google.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on electron-rich systems like this compound. nih.gov For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex, as well as a good leaving group (such as a halide). mdpi.com Therefore, SNAr reactions on this compound itself are unlikely. However, derivatives of this compound that have been modified to include electron-withdrawing groups (e.g., nitro groups) and a leaving group could undergo nucleophilic substitution. rsc.orgelsevierpure.com For example, a halogenated dinitro-naphthalene derivative could react with nucleophiles like amines or alkoxides. nih.gov
Condensation Reactions for Schiff Base Formation
The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). Since there are two amino groups, the reaction with two equivalents of a carbonyl compound results in the formation of a di-imine derivative. This reaction typically proceeds by heating the diamine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. orientjchem.orgmdpi.com
The general reaction is as follows: C₁₀H₆(NH₂)₂ + 2 R-CHO → C₁₀H₆(N=CH-R)₂ + 2 H₂O
These Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.gov The properties of the resulting Schiff base can be tuned by varying the structure of the aldehyde or ketone used in the synthesis. science.gov
Table 2: Examples of Schiff Bases Derived from this compound
| Carbonyl Reactant | Structure of Carbonyl Reactant | Resulting Schiff Base Structure |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | C₁₀H₆(N=CH-C₆H₅)₂ |
| Salicylaldehyde | HOC₆H₄CHO | C₁₀H₆(N=CH-C₆H₄OH)₂ |
| Acetone | (CH₃)₂CO | C₁₀H₆(N=C(CH₃)₂)₂ |
| Acetophenone | C₆H₅COCH₃ | C₁₀H₆(N=C(CH₃)C₆H₅)₂ |
Cyclization and Aromatization Processes in Derivatization
The presence of two amino groups in a defined spatial relationship makes this compound an excellent building block for the synthesis of heterocyclic compounds, including polymers and macrocycles. The diamine can react with various bifunctional electrophiles to form fused ring systems or polymeric chains.
Formation of Fused Heterocycles: Reaction with α-dicarbonyl compounds (e.g., benzil) can lead to the formation of quinoxaline-type structures fused to the naphthalene core. Similarly, reactions with dicarboxylic acids or their derivatives (like acid chlorides or anhydrides) can yield polyamides or polyimides, where the naphthalene unit is incorporated into the polymer backbone.
Macrocycle Synthesis: this compound can be used in template-driven or high-dilution reactions with dialdehydes or other linking molecules to form macrocyclic structures. These macrocycles can act as host molecules in supramolecular chemistry. The synthesis of chiral diaza-macrocycles from similar binaphthyl diamines highlights the potential for such cyclization strategies. nih.govresearchgate.net
In many of these cyclization reactions, a subsequent aromatization step, often through oxidation or elimination, leads to the formation of a stable, fully aromatic heterocyclic product.
Asymmetric Functionalization and Chiral Derivative Synthesis
While this compound is an achiral molecule, it can be used as a scaffold for the synthesis of chiral derivatives and ligands for asymmetric catalysis. This is a field of significant interest, as chiral ligands are crucial for enantioselective chemical transformations. rsc.orgresearchgate.net
Strategies for introducing chirality include:
Reaction with Chiral Reagents: One or both of the amino groups can be derivatized by reacting them with a chiral acid chloride, isocyanate, or other electrophile. This covalently attaches a chiral auxiliary to the naphthalene backbone, resulting in a chiral molecule. A study on the related 1,5-diaminonaphthalene demonstrated that asymmetric mono-amidation could be achieved by reacting the diamine with L-pyroglutamic acid, breaking the molecule's symmetry. nih.gov A similar strategy could be applied to the 1,6-isomer.
Synthesis of Chiral Ligands: this compound can serve as a structural backbone for more complex chiral ligands. For example, the amino groups can be functionalized to introduce phosphine (B1218219) groups, creating chiral P,N-type ligands. The defined geometry of the naphthalene core can help create a well-defined chiral pocket around a metal center, which is essential for effective asymmetric catalysis. The development of chiral ligands from skeletons like 2,2'-diamino-1,1'-binaphthyl (BINAM) provides a blueprint for how the this compound scaffold could be similarly employed. researchgate.net
These approaches allow for the transformation of a simple achiral starting material into high-value, enantiomerically pure compounds for applications in pharmaceuticals and materials science.
Coordination Chemistry and Metal Ligand Interactions
Complexation with Transition Metal Ions
The formation of complexes between 1,6-diaminonaphthalene and transition metal ions is anticipated to involve the coordination of the lone pair of electrons on the nitrogen atoms of the amino groups to the metal center. The geometry and stability of these complexes would be influenced by factors such as the nature of the metal ion, the solvent system employed, and the reaction conditions.
Synthesis and Characterization of Mononuclear Complexes
Specific, reproducible synthetic methods for preparing mononuclear complexes of this compound with various transition metals are not extensively reported. General synthetic strategies would likely involve the direct reaction of a metal salt with the ligand in a suitable solvent. Characterization of any resulting complexes would typically employ techniques such as infrared (IR) spectroscopy to observe shifts in the N-H stretching frequencies upon coordination, UV-Visible spectroscopy to study the electronic transitions, and elemental analysis to determine the empirical formula. To date, detailed characterization data for a series of mononuclear complexes of this compound remains scarce. One study on iron(II) spin crossover complexes utilized "diaminonaphthalene-based" Schiff base-like ligands, but did not explicitly confirm the use of the 1,6-isomer, highlighting the ambiguity in the current body of research. rsc.org
Investigation of Ligand-to-Metal Ratios and Stoichiometry
The stoichiometry of metal complexes is a critical parameter that dictates their structure and properties. For this compound, the bidentate nature of the ligand, with its two amino groups, suggests the possibility of forming complexes with various ligand-to-metal ratios, such as 1:1, 1:2, or 2:1, depending on the coordination number and oxidation state of the central metal ion. However, without experimental data from techniques like Job's method of continuous variation, the mole-ratio method, or single-crystal X-ray diffraction, the predominant stoichiometries of this compound complexes cannot be definitively stated.
Geometric and Electronic Structures of Metal Complexes
The geometric arrangement of ligands around a central metal ion and the electronic structure of the resulting complex are fundamental to its chemical behavior. For mononuclear complexes of this compound, theoretical calculations could predict potential geometries, such as tetrahedral, square planar, or octahedral, based on the metal ion and its d-electron configuration. Spectroscopic techniques, including electron paramagnetic resonance (EPR) for paramagnetic complexes and magnetic susceptibility measurements, would be crucial in elucidating the electronic structure. However, a comprehensive set of experimental data detailing the geometric and electronic structures of a range of mononuclear this compound complexes is not currently available in the literature.
Macrocyclic Ligand Synthesis and Coordination
The synthesis of macrocyclic ligands often employs a metal ion as a template to direct the condensation of precursor molecules. The geometry of the resulting macrocycle is thus influenced by the coordination preferences of the templating metal ion.
Template Synthesis of Macrocyclic Complexes Involving this compound
The use of diamines is central to the template synthesis of aza-macrocycles. While the template synthesis of macrocyclic complexes using 1,8-diaminonaphthalene (B57835) and dicarbonyl compounds like glyoxal (B1671930) is well-established, similar studies explicitly detailing the use of this compound are not readily found. tandfonline.com The different spatial arrangement of the amino groups in the 1,6-isomer compared to the 1,8-isomer would be expected to lead to macrocycles with distinct cavity sizes and shapes, and consequently, different coordination properties. The successful template synthesis would require careful selection of the metal ion and the condensing carbonyl compound to achieve a high yield of the desired macrocyclic complex.
Influence of Metal Ion on Macrocyclic Architecture
The synthesis of macrocyclic compounds incorporating the this compound moiety is profoundly influenced by the choice of metal ion used in the reaction. The metal ion typically acts as a template, organizing the precursor molecules—this compound and a dicarbonyl compound—into a specific orientation that facilitates the cyclization process. mdpi.com This phenomenon, known as the template effect, is crucial in directing the reaction towards the formation of a macrocyclic structure rather than yielding acyclic polymers or other undesired products. The intrinsic properties of the metal ion, such as its ionic radius, preferred coordination number, and geometric preferences, are determinant factors in shaping the final architecture of the macrocyclic complex. nih.gov
For instance, divalent first-row transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) are commonly employed as templates. Each of these ions imparts a distinct influence on the macrocyclic architecture.
Cobalt(II) and Nickel(II): These ions typically exhibit a strong preference for six-coordinate, octahedral geometry. nih.govnih.gov When templating the formation of macrocycles with this compound, they are expected to yield complexes where the four nitrogen donor atoms of the macrocycle lie in the equatorial plane. The two axial positions are then occupied by solvent molecules or counter-ions. The resulting structure is often a distorted octahedron, accommodating the steric constraints of the macrocyclic ligand. nih.gov The relatively similar ionic radii of Co(II) and Ni(II) often lead to the formation of structurally analogous macrocyclic complexes.
Copper(II): Due to the Jahn-Teller effect, copper(II) (a d⁹ ion) complexes often exhibit a distorted octahedral or a square planar geometry. mdpi.comrsc.org In the context of macrocyclic synthesis, this frequently results in a tetragonally distorted structure, with four shorter in-plane bonds to the macrocycle's nitrogen donors and two longer axial bonds. In some cases, a five-coordinate, square pyramidal geometry is observed. mdpi.com This inherent preference for distortion can influence the planarity and strain within the macrocyclic ring.
Zinc(II): With a filled d¹⁰ electron shell, zinc(II) does not have a ligand-field stabilization energy preference for any particular geometry and is therefore flexible. It can readily adopt tetrahedral, square pyramidal, or octahedral coordination geometries depending on the ligand's steric and electronic demands. researchgate.netmdpi.comnih.gov This flexibility can lead to macrocyclic complexes with geometries that are highly dependent on the specific reaction conditions and the nature of the other precursor molecules involved in the cyclization.
The interplay between the preferred coordination geometry of the metal ion and the steric constraints imposed by the rigid this compound unit is critical. The specific arrangement of the amino groups in this compound, being more separated and leading to a less planar "bite" compared to its 1,8-isomer, will introduce a significant structural influence, potentially leading to more twisted or saddle-shaped macrocyclic conformations. The metal ion's ability to accommodate these conformations is key to the successful synthesis of the complex.
The table below summarizes the expected influence of common divalent metal ions on the architecture of macrocycles derived from this compound, based on established principles of coordination chemistry.
| Metal Ion | Typical Coordination Number | Preferred Geometry | Expected Influence on Macrocyclic Architecture |
|---|---|---|---|
| Co(II) | 6 | Distorted Octahedral | Acts as a template for a well-defined, relatively rigid macrocyclic cavity. Axial ligands are typically present. |
| Ni(II) | 6 or 4 | Distorted Octahedral or Square Planar | Similar to Co(II), often forms octahedral complexes. Can also form square planar complexes, which would enforce a more planar macrocyclic conformation. |
| Cu(II) | 4, 5, or 6 | Distorted Octahedral, Square Pyramidal, or Square Planar | The Jahn-Teller effect leads to significant distortion, influencing the planarity and strain of the macrocycle. Often results in a more flexible or distorted ring structure. |
| Zn(II) | 4, 5, or 6 | Flexible (Tetrahedral, Square Pyramidal, Octahedral) | The final architecture is highly dependent on the ligand framework and reaction conditions due to Zn(II)'s geometric flexibility. May accommodate more strained or unusual macrocyclic conformations. |
Electronic, Optical, and Spectroscopic Investigations
Ultraviolet-Visible Spectroscopy and Electronic Transitions
The absorption of ultraviolet (UV) and visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed and the intensity of the absorption are directly related to the molecule's electronic structure. In aromatic systems like naphthalene (B1677914), these transitions typically involve π-electrons in conjugated systems. The addition of substituents, such as amino groups, modifies the energy levels of the molecular orbitals, leading to changes in the absorption spectrum.
The UV-Vis spectrum of naphthalene is characterized by transitions to excited states, conventionally labeled ¹La and ¹Lb based on Platt's notation. The introduction of two amino groups, which act as strong electron-donating substituents (π-donors), significantly perturbs the π-system of the naphthalene ring. This perturbation generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).
The absorption spectrum of diaminonaphthalenes typically exhibits bands corresponding to π→π* transitions, which are characteristic of the aromatic system. Additionally, the presence of nitrogen atoms with lone pairs of electrons can give rise to n→π* transitions, where an electron from a non-bonding orbital on the nitrogen is promoted to an anti-bonding π* orbital of the aromatic ring. These n→π* transitions are typically weaker than π→π* transitions and are often observed as a broad band or shoulder at longer wavelengths. nih.gov
While detailed experimental UV-Vis spectra for 1,6-Diaminonaphthalene are not extensively documented in the surveyed literature, theoretical studies using Density Functional Theory (DFT) provide insight into its electronic properties. These calculations show that the addition of amino groups to the naphthalene molecule decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobabylon.edu.iq A smaller HOMO-LUMO gap corresponds to lower excitation energy, which explains the red-shift in absorption spectra compared to the parent naphthalene molecule. uobabylon.edu.iq
Theoretical calculations for this compound and its parent compound provide the following electronic properties:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Naphthalene | -6.313 | -0.571 | 5.742 | 6.313 | 0.571 |
| This compound | -5.105 | -0.362 | 4.743 | 5.105 | 0.362 |
This data is derived from theoretical DFT calculations. uobabylon.edu.iq
The electronic spectra of diaminonaphthalenes are highly sensitive to further substitution on the aromatic ring or the amino groups. The nature and position of these substituents can fine-tune the electronic and optical properties of the molecule.
Attaching electron-withdrawing groups to the naphthalene ring of a diaminonaphthalene would be expected to enhance the intramolecular charge transfer (ICT) character of electronic transitions, often leading to a significant red-shift in the absorption spectrum. Conversely, additional electron-donating groups might have a more complex effect, depending on their position.
Derivatization of the amino groups themselves also has a profound impact. For instance, the synthesis of a Schiff base ligand by reacting this compound with pyridine-2-carbaldehyde creates an extended π-conjugated system. mdpi.com This extension of conjugation typically results in a bathochromic shift of the main absorption bands. The formation of such imine linkages alters the charge distribution and orbital energies of the molecule. mdpi.com While one study reported the synthesis of such a ligand from this compound, it referred to the starting material and product as a 1,5-naphthalene derivative in other parts of the text, highlighting the need for careful structural confirmation in such analyses. mdpi.com
Luminescence and Photophysical Properties
Luminescence, particularly fluorescence, is a key property of many naphthalene derivatives. Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to the ground state. The efficiency and spectral characteristics of this emission are sensitive to molecular structure and environment.
While unsubstituted naphthalene is weakly fluorescent, the introduction of amino groups generally enhances fluorescence. The amino groups increase the electron density of the aromatic system, which can lead to a higher fluorescence quantum yield (the ratio of photons emitted to photons absorbed).
The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. An excitation spectrum, which is a plot of fluorescence intensity at a fixed emission wavelength versus the excitation wavelength, ideally matches the absorption spectrum of the fluorophore.
Detailed, experimentally verified excitation and emission spectra for this compound could not be located in the surveyed research. However, based on the behavior of related isomers, it is expected to absorb UV light and emit in the violet-to-blue region of the spectrum. For comparison, 1,5-Diaminonaphthalene exhibits a strong emission centered around 403-405 nm when excited at approximately 320 nm. nih.gov Derivatization significantly alters these properties; for example, the mono-amidation of 1,5-Diaminonaphthalene results in a broader emission centered at a longer wavelength (445 nm). nih.gov This illustrates that the emission profile of this compound derivatives would be highly tunable through chemical modification.
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, which are broadly classified as dynamic or static.
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, which deactivates the excited state without light emission. The quencher can be a species like dissolved oxygen or a halide ion. researchgate.net Proton-induced fluorescence quenching, a type of dynamic quenching, has been observed for the mono-cations of 1,5- and 1,8-diaminonaphthalene (B57835). rsc.org
Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of fluorophores available for excitation. researchgate.net
Photoinduced Electron Transfer (PET): In this process, an electron is transferred between the excited fluorophore and a quencher. For amino-substituted aromatics, which are good electron donors in the excited state, PET is a common quenching mechanism. For instance, the fluorescence of some dimethylamino-naphthalene derivatives is effectively quenched by tryptophan through an oxidative PET mechanism where the excited dye acts as a photooxidant. nih.govnih.govresearchgate.net
Fluorescence enhancement can also occur. A common mechanism for enhancement in molecules with donor and acceptor groups is via an Intramolecular Charge Transfer (ICT) mechanism. While this compound itself is a donor-π-donor system, appropriate substitution with an electron-accepting group could induce strong ICT character, potentially enhancing fluorescence and causing a large shift of the emission to longer wavelengths, particularly in polar solvents.
Vibrational Spectroscopy (Infrared and Raman)
Characterization of Functional Groups and Molecular Vibrations
The vibrational spectrum of this compound is dominated by features arising from the naphthalene core and the two primary amino substituents. The naphthalene moiety, a bicyclic aromatic system, gives rise to a series of characteristic stretching and bending vibrations. niscpr.res.in The amino groups (-NH₂) introduce distinct vibrational modes, particularly N-H stretching, which are sensitive to their local environment.
Naphthalene Core Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the aromatic rings produce a group of bands in the 1650-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also generate characteristic signals, with the latter being particularly useful for determining the substitution pattern on the aromatic rings. researchgate.net
Amino Group Vibrations: The primary amine groups are characterized by symmetric and asymmetric N-H stretching vibrations, which typically appear in the 3500-3300 cm⁻¹ range. ias.ac.in In the absence of significant hydrogen bonding, two distinct bands are expected. The N-H bending (scissoring) mode is typically observed near 1600 cm⁻¹, often overlapping with the aromatic C=C stretching bands. ias.ac.in The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of related compounds like α-naphthylamine and naphthalene. niscpr.res.inias.ac.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
|---|---|---|---|
| Asymmetric N-H Stretch | ~3420 | IR, Raman | Asymmetric stretching of the N-H bonds in the primary amine groups. |
| Symmetric N-H Stretch | ~3340 | IR, Raman | Symmetric stretching of the N-H bonds in the primary amine groups. |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Stretching of the C-H bonds on the naphthalene ring system. |
| N-H Bend (Scissoring) | 1630-1600 | IR | In-plane bending of the H-N-H angle. Often strong in the IR spectrum. |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Stretching vibrations within the aromatic naphthalene rings. Multiple bands are expected. |
| C-N Stretch | 1350-1250 | IR, Raman | Stretching of the bond between the naphthalene ring and the nitrogen atom. |
| Aromatic C-H Out-of-Plane Bend | 900-700 | IR | Bending of the aromatic C-H bonds out of the plane of the ring. Strong bands in IR. |
Analysis of Hydrogen Bonding and Intermolecular Interactions
In the solid state, this compound is expected to exhibit intermolecular hydrogen bonding between the amino groups of adjacent molecules. These N-H···N interactions significantly influence the vibrational spectrum. researchgate.net Hydrogen bonding typically causes a red-shift (a shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum. researchgate.net This phenomenon occurs because the hydrogen bond weakens the N-H covalent bond, thereby lowering the energy required to excite its stretching vibration.
Instead of two sharp peaks around 3420 and 3340 cm⁻¹, the spectrum of a solid sample would likely show a broad absorption band in the 3400-3200 cm⁻¹ region. The extent of this shift and broadening provides qualitative information about the strength of the hydrogen-bonding network within the crystal lattice. Analysis of similar hydrogen-bonded structures, such as naphthalene dicarboxamides, confirms that such interactions are pivotal in defining the supramolecular assembly. mdpi.com
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. uobasrah.edu.iq Through 1D (¹H, ¹³C) and 2D experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of this compound.
Structural Elucidation using 1D and 2D NMR Techniques
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the amine protons.
Aromatic Region: Due to the molecule's C₂ symmetry (if considering rotation through the center of the C9-C10 bond), there are six aromatic protons, which would give rise to a complex pattern of signals, likely in the range of δ 6.5-8.0 ppm. The specific chemical shifts and coupling constants (J-values) would depend on the electronic effects of the amino groups and the relative positions of the protons. Protons ortho and para to the electron-donating amino groups would be shielded and appear at a higher field (lower ppm), while meta protons would be less affected.
Amine Protons: The four protons of the two -NH₂ groups would likely appear as a broad singlet. The chemical shift of this signal is variable and depends on the solvent, concentration, and temperature, but can be expected in the δ 3.5-5.0 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene ring, as they are not all chemically equivalent.
Carbons directly attached to the amino groups (C1 and C6) would be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons.
The remaining eight carbons of the naphthalene core would resonate in the typical aromatic region (δ 110-140 ppm).
2D NMR Techniques: To unambiguously assign the signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on each aromatic ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons. uvic.ca
The following table provides a predicted assignment for the ¹H and ¹³C NMR spectra of this compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| C1 | - | ~145 | HMBC to H2, H5, H8 |
| C2 | ~7.2 | ~115 | COSY to H3; HSQC to C2 |
| C3 | ~7.1 | ~125 | COSY to H2, H4; HSQC to C3 |
| C4 | ~7.7 | ~120 | COSY to H3; HSQC to C4 |
| C5 | ~7.0 | ~105 | COSY to H7; HSQC to C5 |
| C6 | - | ~145 | HMBC to H5, H7 |
| C7 | ~7.2 | ~120 | COSY to H5; HSQC to C7 |
| C8 | ~7.8 | ~128 | HMBC from H2, H7 |
| C9 | - | ~135 | HMBC from H2, H4, H5, H8 |
| C10 | - | ~125 | HMBC from H4, H5 |
| NH₂ | ~4.0 (broad s) | - | - |
Conformational Analysis and Dynamic NMR Studies
The core naphthalene structure of this compound is rigid and planar, so significant conformational isomerism is not expected. However, dynamic processes such as the rotation around the C-N bonds and the rate of proton exchange of the -NH₂ groups could potentially be studied using variable-temperature (VT) NMR. At low temperatures, the rotation around the C-N bonds might become slow enough on the NMR timescale to result in the broadening or splitting of signals. Similarly, proton exchange with residual water or other protic species in the solvent can be studied by observing changes in the line shape of the -NH₂ signal. To date, detailed dynamic NMR studies on this compound have not been reported in the literature.
Mass Spectrometry in Advanced Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the molecular formula C₁₀H₁₀N₂.
When subjected to electron ionization (EI), the this compound molecule will lose an electron to form a molecular ion (M⁺•). The m/z of this ion will correspond to the molecular weight of the compound (158.20 g/mol ). sigmaaldrich.com This molecular ion is often the peak with the highest m/z value in the spectrum.
The energetically unstable molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org For this compound, predictable fragmentation pathways include:
Loss of a hydrogen radical (H•): Formation of an [M-1]⁺ ion.
Loss of an amino radical (•NH₂): Formation of an [M-16]⁺ ion.
Loss of ammonia (B1221849) (NH₃): Formation of an [M-17]⁺ ion.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for aromatic amines, leading to an [M-27]⁺ ion.
The relative abundance of these fragment ions helps in confirming the structure. For aromatic compounds, the molecular ion peak is typically quite intense due to the stability of the aromatic system. libretexts.org
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•) |
| 157 | [C₁₀H₉N₂]⁺ | Loss of a hydrogen radical [M-H]⁺ |
| 142 | [C₁₀H₈N]⁺ | Loss of an amino radical [M-NH₂]⁺ |
| 141 | [C₁₀H₇N]⁺• | Loss of ammonia [M-NH₃]⁺• |
| 131 | [C₉H₉N]⁺• | Loss of hydrogen cyanide [M-HCN]⁺• |
| 130 | [C₉H₈N]⁺ | Loss of HCN and a hydrogen radical [M-HCN-H]⁺ |
| 115 | [C₉H₇]⁺ | Naphthyl cation fragment after loss of both nitrogen atoms |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule. For this compound, this method provides a highly accurate mass measurement, which can be used to validate its molecular formula.
The chemical formula for this compound is C₁₀H₁₀N₂. The theoretical monoisotopic mass of this compound can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N). This calculated exact mass serves as a benchmark for comparison with the experimentally determined mass from HRMS.
An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺˙ or [M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds very closely to the theoretical value. The high resolving power of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical vs. Expected Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Theoretical Monoisotopic Mass | 158.0844 g/mol |
| Expected HRMS [M]⁺˙ (m/z) | Value very close to 158.0844 |
| Expected HRMS [M+H]⁺ (m/z) | Value very close to 159.0922 |
Note: The actual observed mass in an experimental setting may have a slight deviation from the theoretical value, typically within a few parts per million (ppm), which is a measure of the accuracy of the mass spectrometer.
Fragmentation Pattern Analysis for Structural Features
The fragmentation pattern of a compound in mass spectrometry provides valuable information about its structural features. When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps in elucidating the structure of the parent molecule.
For an aromatic compound like this compound, the mass spectrum is generally characterized by a relatively stable molecular ion due to the delocalized π-electron system of the naphthalene core. However, characteristic fragmentation pathways can be expected:
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic amines is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da). This would result in a fragment ion with an m/z corresponding to [M-27]⁺.
Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂, 16 Da), although this is generally less favorable than HCN loss in aromatic amines.
Ring Fragmentation: At higher energies, the naphthalene ring system itself can fragment, leading to a complex pattern of smaller ions. However, the most diagnostic peaks are typically those arising from the initial, more stable fragmentations.
Formation of a Tropylium-like Ion: Rearrangements can occur, potentially leading to the formation of stable cyclic ions.
The specific fragmentation pattern, including the relative intensities of the fragment ions, would be unique to the substitution pattern of the amino groups on the naphthalene ring, allowing for differentiation from other diaminonaphthalene isomers.
Table 2: Plausible Mass Spectrometric Fragments of this compound
| m/z Value (Proposed) | Proposed Fragment Ion | Neutral Loss |
| 158 | [C₁₀H₁₀N₂]⁺˙ | - |
| 131 | [C₉H₇N]⁺˙ | HCN |
| 130 | [C₉H₆N]⁺ | H₂CN |
| 115 | [C₉H₇]⁺ | •NH₂ and HCN |
| 104 | [C₈H₆]⁺˙ | C₂H₂ and N₂ |
Note: This table represents plausible fragmentation pathways based on the general principles of mass spectrometry for aromatic amines. The actual experimental fragmentation pattern may vary.
Detailed Analysis of this compound Reveals Significant Research Gap in Electrochemical Properties
Despite the extensive investigation into the electrochemical behavior of various diaminonaphthalene isomers, a comprehensive review of scientific literature reveals a notable absence of specific research focused on the electrochemical properties and electro-material science applications of this compound. The majority of published studies concentrate on the 1,5- and 1,8-isomers, leaving a significant knowledge gap regarding the redox characteristics and electroanalytical potential of the 1,6-isomer.
While the provided outline requests a detailed exploration of the electrochemical profile of this compound, including its redox potentials, the influence of its amino group positions, and its applications in electrochemical sensing, the available scientific data is insufficient to address these specific points for this particular isomer. Research in this area has been overwhelmingly directed towards other isomers due to their roles as precursors in polymer and materials science. For instance, 1,5-Diaminonaphthalene is a key component in the synthesis of high-performance polyurethanes.
This disparity in research focus means that specific data on the electrochemical oxidation and reduction potentials, cyclic voltammetry studies, and potential electrochemical mechanisms like Michael addition or polymerization for this compound are not available in the current body of scientific literature. Consequently, a detailed discussion on the development of modified electrodes using its polymers or an evaluation of their electrocatalytic properties cannot be accurately constructed.
General principles suggest that the positioning of the amino groups on the naphthalene ring significantly influences the electronic properties and, therefore, the redox behavior of the molecule. The specific arrangement in this compound would theoretically result in a unique electrochemical signature compared to the more symmetric 1,5-isomer or the sterically crowded 1,8-isomer. However, without empirical data from cyclic voltammetry or other electrochemical studies, any discussion would be purely speculative.
The absence of research into the electrochemical applications of this compound also means there are no documented instances of its polymer, poly(this compound), being used to develop modified electrodes for sensing or electrocatalytic purposes. Studies on related compounds, such as poly(1,5-diaminonaphthalene) and poly(1,8-diaminonaphthalene), have demonstrated their utility in detecting various analytes, including metal ions and organic molecules, highlighting the potential that remains unexplored for the 1,6-isomer. nih.govresearchgate.netroyalsocietypublishing.orgbue.edu.eg
Electrochemical Properties and Electro Material Science
Electrochemical Sensing and Electroanalytical Applications
Application in Chemical Sensing Platforms (e.g., heavy metal ion detection)
The amine groups present in diaminonaphthalene isomers and their polymers serve as effective chelating sites for heavy metal ions, making them valuable materials for chemical sensor development. The interaction between the polymer and metal ions can be detected through various electrochemical and optical methods.
Poly(1,5-diaminonaphthalene) has been utilized as a sensitive layer on electrodes for the electrochemical determination of trace levels of heavy metal ions. The polymer film, often combined with other materials like graphene, can preconcentrate metal ions on the electrode surface, enhancing detection signals. The amine and secondary amino groups on the polymer chain are crucial for this sensitivity. utm.md For instance, a sensor fabricated with a poly(1,5-diaminonaphthalene)/graphene nanocomposite demonstrated good linear responses to several heavy metal ions. utm.md
Similarly, 1,8-Diaminonaphthalene (B57835), when functionalized onto mesoporous silica, has been developed as a fluorescent probe for the detection of mercury (Hg²⁺) and iron (Fe³⁺) ions. nih.gov The binding of these metal ions to the nitrogen atoms of the diaminonaphthalene moiety leads to a quenching of the material's fluorescence, allowing for quantitative detection. nih.gov This indicates that the monomer itself, not just the polymer, possesses the necessary functional groups for ion sensing.
The table below summarizes the performance of diaminonaphthalene-based sensors for heavy metal detection from various studies.
| Target Ion(s) | Sensor Material | Detection Method | Limit of Detection (LOD) | Reference |
| Pb(II) | Poly(1,5-diaminonaphthalene) on carbon screen-printed electrode | Anodic Stripping Voltammetry | 99 ng L⁻¹ | utm.md |
| Cd(II) | Poly(1,5-diaminonaphthalene) on carbon screen-printed electrode | Anodic Stripping Voltammetry | 157 ng L⁻¹ | utm.md |
| Hg²⁺, Fe³⁺ | 1,8-Diaminonaphthalene functionalized mesoporous silica | Fluorescence Quenching | 8.5 x 10⁻⁸ M (Hg²⁺), 1.3 x 10⁻⁷ M (Fe³⁺) | nih.gov |
| Zn(II) | Poly(1,5-diaminonaphthalene) nanospheres | Fluorescence Quenching | 1 nM | nih.gov |
Electropolymerization of 1,6-Diaminonaphthalene
Electropolymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. The process involves the electrochemical oxidation of the monomer, in this case, a diaminonaphthalene isomer, leading to the formation of radical cations that subsequently couple to form polymer chains. This method allows for precise control over the film's thickness and properties.
Formation of Poly(this compound) Films
The electropolymerization of diaminonaphthalene isomers, such as 1,5-Diaminonaphthalene, can be carried out in either aqueous acidic solutions or organic solvents like acetonitrile. researchgate.net The process is typically performed using cyclic voltammetry or by applying a constant potential. researchgate.net During electropolymerization, an adherent, electroactive polymer film is deposited on the working electrode, often a platinum or glassy carbon electrode. researchgate.net
The proposed mechanism for the polymerization of aromatic amines involves the initial oxidation of the monomer to form a radical cation. These radicals then couple, and subsequent proton loss leads to the formation of dimers, oligomers, and eventually a polymer film on the electrode surface. The resulting polymer, poly(diaminonaphthalene) (PDAN), is a conducting polymer with redox activity attributed to the amine and imino groups in its structure. researchgate.netresearchgate.net
Control over Polymer Morphology and Film Properties
The morphology and properties of the resulting poly(diaminonaphthalene) film can be influenced by several factors during the electropolymerization process. These parameters include:
Solvent and Electrolyte: The choice of solvent and supporting electrolyte can affect the polymer's structure and conductivity. researchgate.net
Monomer Concentration: The concentration of the diaminonaphthalene monomer influences the rate of polymer growth.
Electrochemical Parameters: Variables such as the potential scan rate, the range of applied potential, and the number of cycles in cyclic voltammetry dictate the film's thickness and adherence. researchgate.net
pH of the Solution: The acidity of the medium is a critical factor. For similar polymers like poly(p-phenylenediamine), changing the pH of the solution can dramatically alter the morphology of the synthesized polymer, leading to structures ranging from nanofibers to nanospheres and nest-like microspheres.
By carefully controlling these conditions, it is possible to tailor the polymer film for specific applications, such as optimizing its porosity and surface area for sensing applications.
Characterization of Conducting Polymer Properties
Poly(diaminonaphthalene) is recognized as a p-type semiconductor conjugated polymer. researchgate.net The electrical and electrochemical properties of these polymers are key to their function in electronic devices and sensors.
Characterization of these properties is typically performed using a combination of techniques:
Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the polymer film, confirming its electroactivity. researchgate.net
AC and DC Conductivity Measurements: These measurements provide direct information about the electrical conductivity of the polymer. For instance, poly(diaminonaphthalene) doped poly(vinyl alcohol) films have shown DC conductivities in the order of 10⁻⁵ Scm⁻¹.
Spectroscopy (UV-Vis, FTIR): Ultraviolet-visible (UV-Vis) and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the chemical structure of the polymer and to study the electronic transitions within the conjugated system. utm.md
Microscopy (SEM, TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to visualize the morphology and surface structure of the polymer films.
The table below presents some reported conductivity values for poly(diaminonaphthalene) (PDAN) based materials.
| Material | Measurement Type | Conductivity | Reference |
| 0.791g PDAN doped PVA film | DC Conductivity | (2.041±0.64)×10⁻⁵ Scm⁻¹ | |
| 0.791g PDAN doped PVA film | AC Conductivity | (6.28±0.79)×10⁻⁶ Scm⁻¹ |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Theoretical studies have been conducted on diaminonaphthalene isomers, including 1,6-Diaminonaphthalene, to calculate molecular structure parameters and electronic properties. researchgate.netuobabylon.edu.iq A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G(d,p) basis set to examine the effects of the amino groups' positions on the naphthalene (B1677914) ring's structural and electronic characteristics. researchgate.netuobabylon.edu.iqutq.edu.iq
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For diaminonaphthalene isomers, DFT calculations have been performed to determine their optimized structures. researchgate.netutq.edu.iq These calculations yield key structural parameters such as bond lengths and bond angles. While specific optimized parameters for 1,6-DAN are determined through these calculations, they are often compared with available experimental data for the parent naphthalene molecule to validate the computational method. uobabylon.edu.iq
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.netrasayanjournal.co.in
DFT studies on diaminonaphthalene isomers show that the addition of amino groups to the naphthalene ring decreases the energy gap compared to the parent naphthalene molecule. uobabylon.edu.iq A smaller energy gap suggests that less energy is required to excite electrons from the ground state, indicating higher chemical reactivity. researchgate.net For this compound, the presence of the electron-donating amino groups leads to easier oxidation. uobabylon.edu.iqutq.edu.iq
| Parameter | Value (eV) |
|---|---|
| EHOMO | -4.814 |
| ELUMO | -0.589 |
| Energy Gap (ΔE) | 4.225 |
Data sourced from DFT calculations at the B3LYP/6-31(d,p) level. researchgate.net
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. acs.orgnih.gov These properties are crucial for understanding a molecule's behavior in electron transfer processes. researchgate.net Computationally, IP and EA can be calculated using the energy difference between the neutral molecule and its corresponding cation or anion (IP = Ecation - Eneutral; EA = Eneutral - Eanion). uobabylon.edu.iq
Alternatively, within the framework of Koopmans' theorem, IP and EA can be estimated from the energies of the frontier orbitals: IP ≈ -EHOMO and EA ≈ -ELUMO. researchgate.netuobabylon.edu.iq
| Parameter | Method | Value (eV) |
|---|---|---|
| Ionization Potential (IP) | Energy Difference | 5.132 |
| Koopmans' Theorem (-EHOMO) | 4.814 | |
| Electron Affinity (EA) | Energy Difference | 0.291 |
| Koopmans' Theorem (-ELUMO) | 0.589 |
Data sourced from DFT calculations at the B3LYP/6-31(d,p) level. researchgate.net
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. rasayanjournal.co.in
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. uobabylon.edu.iqnih.gov
Global Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. researchgate.netias.ac.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2. uobabylon.edu.iqnih.gov
Global Softness (S) : The reciprocal of global hardness (S = 1 / 2η), it quantifies the molecule's chemical reactivity and its ability to be polarized. rasayanjournal.co.inresearchgate.net
Calculations for this compound provide quantitative values for these reactivity indices. researchgate.net
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -2.701 |
| Global Hardness (η) | 2.112 |
| Global Softness (S) | 0.236 |
Data sourced from DFT calculations at the B3LYP/6-31(d,p) level. researchgate.net
Global Electrophilicity Index (ω) : This index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. uobabylon.edu.iq It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. rasayanjournal.co.inresearchgate.net
| Parameter | Value |
|---|---|
| Global Electrophilicity (ω) | 1.728 eV |
| Dipole Moment | 2.067 Debye |
Data sourced from DFT calculations at the B3LYP/6-31(d,p) level. researchgate.net
Computational methods can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its fundamental modes of vibration (stretching, bending, etc.). nih.gov These calculated frequencies can be used to simulate infrared (IR) and Raman spectra. aps.org A comparison between the calculated spectrum and an experimental one, when available, is a key method for validating the accuracy of the computational model and aiding in the assignment of experimental vibrational bands. niscpr.res.inresearchgate.net
For diaminonaphthalenes, harmonic vibrational frequencies have been calculated using DFT methods. researchgate.netutq.edu.iq While experimental spectra for this compound itself may not be readily available for comparison in the literature, the calculated frequencies provide a theoretical prediction of its vibrational spectrum. researchgate.net Often, comparisons are made with the well-studied experimental spectra of the parent naphthalene molecule to gauge the accuracy of the chosen theoretical level. niscpr.res.inresearchgate.net
Polymer Chemistry and Advanced Materials Science Applications
Polymerization Mechanisms and Polymer Structure
The two primary amine groups of 1,6-Diaminonaphthalene (1,6-DAN) allow it to act as a monomer in various polymerization reactions, primarily polycondensation, to form high-molecular-weight polymers. The specific positioning of the amino groups on the naphthalene (B1677914) core influences the resulting polymer's architecture and properties.
Polyamides: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal stability. They are typically synthesized through the polycondensation reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.com The reaction involves the formation of an amide linkage with the elimination of a small molecule, such as water or hydrogen chloride (HCl). savemyexams.com
While direct synthesis using this compound is feasible, research has also explored derivatives to enhance solubility and processability. For instance, a series of aromatic polyamides were synthesized from 1,6-bis(4-aminophenoxy)naphthalene, a derivative of 1,6-dihydroxynaphthalene, with various aromatic dicarboxylic acids. elsevierpure.com The direct polycondensation was carried out in N-methyl-2-pyrrolidone (NMP) using triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents, yielding polymers with high inherent viscosities. elsevierpure.com These polymers were largely soluble in aprotic solvents and could be cast into tough, flexible films exhibiting high tensile strength and thermal stability, with decomposition temperatures exceeding 487°C in nitrogen. elsevierpure.com
Properties of Polyamides Derived from 1,6-Bis(4-aminophenoxy)naphthalene
| Dicarboxylic Acid Used | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C, N₂) |
|---|---|---|---|---|---|
| Terephthalic acid | 3.72 | 175 | 8 | 337 | 525 |
| Isophthalic acid | 0.78 | 114 | 12 | 268 | 528 |
| 4,4′-Oxydibenzoic acid | 1.12 | 102 | 42 | 258 | 524 |
Data sourced from a study on polyamides derived from 1,6-bis(4-aminophenoxy)naphthalene. elsevierpure.com
Polyimides: Polyimides are another class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent dielectric properties. Their synthesis involves a two-step process. First, a diamine reacts with a tetracarboxylic dianhydride to form a poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization, which involves cyclodehydration.
The introduction of a naphthalene ring structure into the polyimide backbone can enhance its properties. mdpi.com For example, a new aromatic diamine, 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), was used to create modified polyimide films. mdpi.com These films demonstrated high thermal stability (5% weight loss temperature of 569°C) and a reduced dielectric constant, which is crucial for applications in microelectronics. mdpi.com The rigid and bulky nature of the naphthalene unit introduced by monomers like 1,6-DAN can increase the glass transition temperature (Tg) and improve the dimensional stability of the resulting polyimides. rsc.org
Conducting polymers are organic polymers with conjugated π-electron systems, which allow for the delocalization of electrons along the polymer chain, imparting electrical conductivity. utm.md Polymers of aromatic amines, such as polyaniline and its derivatives, are a prominent class of conducting polymers. nih.gov They are typically synthesized via oxidative polymerization, where monomers are linked together in the presence of an oxidizing agent and often a dopant acid. utm.mdnih.gov
The polymerization of diaminonaphthalene isomers, such as 1,4-DAN and 1,8-DAN, has been shown to produce conducting polymers. utm.mdresearchgate.net For instance, poly(1,4-diaminonaphthalene) was synthesized via oxidative polymerization in an acidic medium using potassium persulfate as an initiator. utm.md The resulting nanopolymer was thermally stable up to 200°C and exhibited semiconductor properties. utm.md Similarly, poly(1,8-diaminonaphthalene) was synthesized using cerium(IV) as an oxidant, and doping with Ce³⁺ ions was found to increase the conductivity from 2.37 × 10⁻⁶ to 5.70 × 10⁻⁴ S/cm, suggesting an improvement in electron delocalization. researchgate.net
Based on these related isomers, it is expected that this compound can also undergo oxidative polymerization to form poly(this compound). The resulting polymer would possess a conjugated backbone, and its conductivity could be tailored through doping. The presence of two amino groups per repeating unit provides sites for both polymerization and interaction with dopants, influencing the final electronic properties.
Linear Polymers: The most common architecture for polymers derived from 1,6-DAN is a linear chain. In polycondensation reactions, such as the formation of polyamides and polyimides, the diamine acts as a difunctional monomer, connecting to two diacid or dianhydride molecules. savemyexams.com This leads to the propagation of a one-dimensional polymer chain. The geometry of the 1,6-isomer, with its amino groups positioned on opposite sides of the naphthalene core, promotes the formation of relatively straight, rigid-rod-like segments within the polymer backbone, contributing to high thermal stability and mechanical strength. elsevierpure.com
Ladder Polymers: Fully conjugated ladder polymers (cLPs) are double-stranded polymers where the backbone chains are periodically fused together by covalent bonds. rsc.org This rigid, planar structure results in exceptional thermal and chemical stability and unique electronic properties compared to their linear analogues. rsc.org While the synthesis of well-defined cLPs is challenging, it can be achieved through post-polymerization ladderization or single-step methods. rsc.org The rigid structure of diaminonaphthalenes makes them potential candidates for creating ladder or semi-ladder structures. For example, reacting 1,6-DAN with a tetracarboxylic dianhydride under specific conditions could potentially lead to the formation of a second bond at each repeat unit, creating a ladder-like architecture. These structures are of great interest for applications in advanced electronics due to their enhanced stability and charge transport capabilities. rsc.org
Functional Polymers and Organic Electronic Materials
The incorporation of the electron-rich and planar naphthalene moiety from 1,6-DAN into polymer backbones makes these materials highly suitable for applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs): OLEDs are devices that emit light when an electric current is passed through a thin film of organic semiconductor material. Naphthalene-based polymers are considered suitable materials for OLED applications. mdpi.com The rigid, conjugated structure can facilitate efficient charge transport and provide high photoluminescence quantum yields. By copolymerizing naphthalene-based monomers with other units, the emission color of the OLED can be tuned. mdpi.com For example, copolymers based on 1,4-naphthalene have been studied as guest materials in a PVK host for blue-color OLEDs, demonstrating that a small doping percentage can significantly enhance luminance efficiency. mdpi.com Carbon dots prepared from 1,4-diaminonaphthalene have also been shown to produce red emission suitable for LED applications. mdpi.com Given these findings, polymers derived from 1,6-DAN are promising candidates for use as emissive or charge-transporting layers in OLED devices.
Organic Photovoltaic (OPV) Cells: In OPV cells, organic materials are used to absorb light and generate charge carriers (electrons and holes). The efficiency of these devices depends on the materials' ability to absorb solar radiation and transport charge to the electrodes. The conjugated nature of polymers derived from 1,6-DAN suggests they could function as either electron-donor or electron-acceptor materials in the active layer of an OPV cell. The broad absorption and tunable energy levels of naphthalene-based polymers make them attractive for this field.
Organic Thin-Film Transistors (OTFTs): OTFTs are fundamental components of flexible and printed electronics, such as displays and sensors. Their performance relies on the charge carrier mobility of the organic semiconductor used in the active channel. Aromatic diimides, including those based on naphthalene, are among the most promising candidates for n-type (electron-transporting) organic semiconductor materials. rsc.org Research on related structures, such as those containing a 1,5-naphthyridine-2,6-dione unit, has yielded n-type semiconductors with electron mobilities as high as 0.14 cm² V⁻¹ s⁻¹ in OTFTs. rsc.org
Table of Compounds Mentioned
| Compound Name | Abbreviation | Molecular Formula |
|---|---|---|
| This compound | 1,6-DAN | C₁₀H₁₀N₂ |
| 1,4-Diaminonaphthalene | 1,4-DAN | C₁₀H₁₀N₂ |
| 1,8-Diaminonaphthalene (B57835) | 1,8-DAN | C₁₀H₁₀N₂ |
| 1,6-bis(4-aminophenoxy)naphthalene | - | C₂₂H₁₈N₂O₂ |
| 4,4'-(2,6-naphthalenediyl)bis[benzenamine] | NADA | C₂₂H₁₈N₂ |
| N-methyl-2-pyrrolidone | NMP | C₅H₉NO |
| Terephthalic acid | - | C₈H₆O₄ |
| Isophthalic acid | - | C₈H₆O₄ |
| 4,4′-Oxydibenzoic acid | - | C₁₄H₁₀O₅ |
| 4,4′-Biphenyldicarboxylic acid | - | C₁₄H₁₀O₄ |
| Poly(vinylcarbazole) | PVK | (C₁₄H₁₁N)n |
Role as Hole Transport Materials in Optoelectronic Devices
In the field of optoelectronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs), the efficient transport of charge carriers (holes and electrons) is paramount for device performance. Hole Transport Materials (HTMs) play a crucial role in facilitating the movement of positive charge carriers from the anode to the emissive layer. The suitability of a material for this role is determined by several factors, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as its hole mobility.
Theoretical and computational studies can provide insights into the potential of poly(this compound) and its derivatives as HTMs. The HOMO and LUMO energy levels of conjugated polymers are critical in determining the energy barriers for charge injection and transport. For effective hole injection from a standard anode like indium tin oxide (ITO), the HOMO level of the HTM should be closely aligned with the work function of the anode.
While specific experimental data on the hole mobility and device performance of this compound-based polymers as the primary hole transport layer in optoelectronic devices is not extensively documented in publicly available research, the general properties of aromatic diamine-containing polymers suggest potential in this area. The naphthalene moiety provides a rigid and planar structure that can facilitate π-π stacking between polymer chains, which is a key factor for efficient charge transport. The amino groups can also be chemically modified to fine-tune the electronic properties and solubility of the resulting polymers.
Further research, including the synthesis of well-defined poly(this compound) and the characterization of its electronic properties through techniques such as cyclic voltammetry and time-of-flight measurements, is necessary to fully elucidate its potential as a high-performance hole transport material.
Nanostructured Materials based on this compound Polymers
The development of nanostructured materials from conjugated polymers has opened up new avenues for their application in various technologies, including sensing, catalysis, and nanoelectronics. The ability to control the morphology of these polymers at the nanoscale is crucial for tailoring their properties.
Fabrication of Nanomaterials via Polymerization Routes
The fabrication of nanostructures from this compound would typically involve the polymerization of the monomer under conditions that favor the formation of nano-sized architectures. Common methods for synthesizing polymer nanostructures include:
Chemical Oxidative Polymerization: This technique involves the use of a chemical oxidant in a solution containing the monomer. By controlling parameters such as the concentration of reactants, temperature, and the nature of the solvent and oxidant, it is possible to influence the nucleation and growth of the polymer, leading to the formation of nanoparticles, nanofibers, or nanorods.
Electrochemical Polymerization: This method utilizes an electrochemical cell where the monomer is polymerized on the surface of an electrode by applying an electrical potential. The morphology of the resulting polymer film or nanostructures can be controlled by modulating the electrochemical parameters, such as the applied potential, current density, and the composition of the electrolyte solution.
Template-assisted Synthesis: This approach employs a pre-existing template with nanoscale features, such as porous membranes or colloidal particles, to direct the growth of the polymer into a desired nanostructure.
While specific studies detailing the fabrication of nanostructures exclusively from this compound are limited, research on other diaminonaphthalene isomers provides a framework for how this could be achieved. For instance, the synthesis of poly(1,5-diaminonaphthalene) nanoparticles has been reported through chemical oxidation polymerization. A similar approach could theoretically be adapted for this compound.
Characterization of Nanostructure-Property Relationships
Once nanostructured materials based on poly(this compound) are fabricated, a thorough characterization is essential to understand the relationship between their structure and properties. Key characterization techniques would include:
Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the morphology, size, and shape of the nanostructures.
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the polymerization of the monomer and the chemical structure of the resulting polymer. UV-Visible spectroscopy can provide information about the electronic transitions and the extent of conjugation in the polymer nanostructures.
X-ray Diffraction (XRD): This technique is used to determine the crystalline or amorphous nature of the polymer nanostructures.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of the nanostructured polymer.
The properties of the nanostructured poly(this compound) would be intrinsically linked to their morphology. For example, a higher surface area-to-volume ratio in nanoparticles could enhance their performance in applications like sensing and catalysis. The degree of order and crystallinity within the nanostructures would significantly influence their electronic properties, such as conductivity and charge carrier mobility.
Further empirical research is required to establish a clear and detailed understanding of the structure-property relationships in nanostructured materials derived from this compound.
Future Research Directions and Emerging Areas
Integration of 1,6-Diaminonaphthalene in Hybrid Materials
The incorporation of diaminonaphthalene isomers into hybrid organic-inorganic materials, such as perovskites, is a promising area of research. Studies have shown that the choice of isomer can direct the dimensionality of the resulting material's structure. For instance, 1,5-diaminonaphthalene (1,5-DAN) has been used to form two-dimensional (2D) perovskite structures, while 2,6-diaminonaphthalene (2,6-DAN) leads to the formation of one-dimensional (1D) chain structures. rsc.org
These 1D hybrid materials can exhibit broadband light emission due to the formation of self-trapped excitons, a property linked to their highly distorted structures. rsc.org This ability to tune the structural and optical properties of hybrid materials by selecting a specific aromatic diamine isomer opens a clear path for future investigation into this compound. Research in this area would explore how the unique geometry of the 1,6-isomer influences the crystal structure, dimensionality, and ultimately, the optoelectronic properties of new hybrid materials.
| Isomer | Resulting Perovskite Structure | Reference |
|---|---|---|
| 1,5-Diaminonaphthalene | 2D Layered Structure | rsc.org |
| 2,6-Diaminonaphthalene | 1D Chain Structure | rsc.org |
| This compound | To be investigated |
Advanced Computational Design of Novel Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the properties of new molecules before their synthesis. researchgate.netutq.edu.iq DFT calculations can determine optimized molecular structures, total energies, electronic states, and energy gaps (HOMO-LUMO). researchgate.net Such theoretical studies have been performed on various diaminonaphthalene isomers to understand how the position of the amino substituents affects the electronic and structural properties of the naphthalene (B1677914) core. researchgate.netutq.edu.iq
Future research will leverage these computational methods for the advanced design of novel this compound derivatives. By simulating the effects of adding different functional groups, researchers can predict key parameters like ionization potential, electron affinity, and global hardness. researchgate.net This in-silico approach allows for the high-throughput screening of potential derivatives, identifying promising candidates with tailored electronic properties for applications in molecular electronics and materials science. researchgate.net This targeted design process can significantly accelerate the discovery of new materials with desired functionalities.
| Property | Description | Significance | Reference |
|---|---|---|---|
| Energy Gap (Eg) | Difference in energy between the HOMO and LUMO | Determines electronic conductivity and optical properties | researchgate.net |
| Ionization Potential (IP) | Energy required to remove an electron | Relates to the material's ability to donate electrons (hole-transport) | researchgate.net |
| Electron Affinity (EA) | Energy released when an electron is added | Relates to the material's ability to accept electrons | researchgate.net |
| Global Hardness (η) | Resistance to change in electron distribution | Indicates chemical stability and reactivity | researchgate.net |
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of specific diaminonaphthalene isomers, including this compound, typically involves the reduction of the corresponding dinitronaphthalene precursor. wikipedia.org This precursor is often produced as part of an isomeric mixture during the nitration of naphthalene or 1-nitronaphthalene, posing significant challenges for isolating the desired isomer. wikipedia.orggoogle.comgoogle.com
A key direction for future research is the development of novel synthetic methodologies that offer greater efficiency and, crucially, higher selectivity for the 1,6-isomer. This includes the exploration of new catalytic systems for the reduction step, moving beyond traditional methods to achieve higher yields and purity. google.compatsnap.com For example, methods for the selective reduction of 1,8-dinitronaphthalene (B126178) using a Pd/C catalyst have achieved yields of over 95%. patsnap.com Adapting and optimizing such selective catalytic processes for 1,6-dinitronaphthalene (B3054488) is a critical goal. Furthermore, developing greener synthetic routes, such as electrochemical reduction, could reduce waste and improve the sustainability of the production process. researchgate.net Enhanced selectivity would minimize costly and complex purification steps, making this compound more accessible for industrial and research applications. researchgate.net
| Method | Precursor | Key Features/Challenges | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Dinitronaphthalene | High yields possible with optimized catalysts (e.g., Pd/C); selectivity is a key challenge. | google.compatsnap.com |
| Electrochemical Reduction | Dinitronaphthalene | Offers a potentially greener alternative; reaction conditions need optimization for high yield. | researchgate.net |
| Buchwald-Hartwig Amination | Dihalogenated Naphthalene | A modern cross-coupling method, but may be less atom-economical for bulk synthesis. | |
| Reduction via Hydrazine (B178648) Hydrate (B1144303) | Dinitronaphthalene | Used in the presence of a catalyst like Iron(III) chloride hexahydrate. | google.com |
Exploration of Structure-Property Relationships for Targeted Applications
A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting physical and chemical properties is essential for their use in targeted applications. By systematically modifying the structure—for instance, by adding electron-donating or electron-withdrawing groups to the naphthalene core—researchers can fine-tune the compound's characteristics. researchgate.net
Studies on other diaminonaphthalene isomers have shown that such modifications can significantly alter optical and electrochemical behaviors. researchgate.net For example, substituting the amino groups with phenylamino (B1219803) moieties can cause a red-shift in both the absorption and emission spectra compared to alkylamino-substituted compounds. researchgate.net These changes directly impact the material's suitability for various applications. Future research on this compound should focus on creating a library of derivatives and systematically mapping their structure-property relationships. This will enable the rational design of molecules with optimized HOMO/LUMO energy levels and charge transport properties for use in advanced electronic devices, such as organic photovoltaics or as specialized hole transport materials. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing and purifying 1,6-Diaminonaphthalene to achieve high purity (>98%) for research purposes?
Methodological Answer: Purification of diaminonaphthalene isomers like this compound can avoid energy-intensive distillation by employing recrystallization or solvent-based techniques. For example, 1,8-Diaminonaphthalene purification achieved >98% purity via economical methods like selective crystallization or chromatography . While direct data for this compound is limited, similar protocols involving polar aprotic solvents (e.g., DMF) and controlled temperature gradients can optimize yield and purity. Confirm purity via HPLC or NMR, as used for related isomers .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: this compound may exhibit sensitization hazards akin to its isomer 1,8-Diaminonaphthalene, which is classified as a skin sensitizer (Skin Sens. 1) with environmental toxicity (WGK 3) . Use PPE (gloves, lab coats, goggles) and work in a fume hood. Store in airtight containers away from light. Monitor waste disposal per EPA guidelines, as aromatic amines often require neutralization before disposal.
Q. How can researchers characterize the basic spectroscopic properties of this compound?
Methodological Answer: Employ UV-Vis spectroscopy to assess electronic transitions influenced by the amino groups’ conjugation with the naphthalene ring. IR spectroscopy identifies N-H stretching (~3300 cm⁻¹) and bending modes. For structural confirmation, use H/C NMR in deuterated DMSO, noting amino proton shifts (~5-6 ppm) and aromatic carbon resonances. Compare with computational predictions (e.g., DFT-optimized geometries) to validate assignments .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and stability of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional calculates geometry optimization and electronic parameters (ionization potential, electron affinity, electrophilicity). For this compound, amino substitution lowers total energy and increases stability compared to unsubstituted naphthalene. Compare results from energy-vertical and Koopmans’ Theorem (KT) methods to resolve discrepancies in electron affinity calculations. Validate against experimental crystallographic data where available .
Q. What role does this compound play in catalytic processes for synthesizing heterocyclic compounds?
Methodological Answer: In catalysis, diaminonaphthalenes act as ligands or intermediates. For example, 1,8-Diaminonaphthalene forms perimidines via condensation with carbonyl compounds in the presence of sulfonated carbon catalysts . For this compound, design analogous reactions (e.g., cyclization with aldehydes) using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC/GC-MS and optimize conditions (temperature, solvent polarity) to enhance regioselectivity.
Q. Can this compound serve as a matrix in MALDI-MS for enhanced biomolecule analysis?
Methodological Answer: While 1,5-Diaminonaphthalene (DAN) is established as a MALDI matrix for in-source decay of disulfide-rich proteins, this compound’s structural similarity suggests potential utility. Test its matrix efficiency by co-crystallizing with analytes (e.g., peptides) in a 1:1000 ratio. Compare ion yields and fragmentation patterns with established matrices (e.g., α-cyano-4-hydroxycinnamic acid). Adjust laser energy and solvent systems (e.g., acetonitrile/water with 0.1% TFA) to minimize background noise .
Q. What analytical challenges arise in quantifying trace this compound in environmental or biological samples?
Methodological Answer: Challenges include low volatility (limiting GC-MS use) and matrix interference. Employ HPLC-UV/FLD with C18 columns and mobile phases (e.g., methanol/water gradients). For fluorometric detection, derivatize with dansyl chloride to enhance sensitivity. Cross-validate with LC-MS/MS using MRM transitions (e.g., m/z 158 → 141 for quantification). Address interferences via solid-phase extraction (SPE) using mixed-mode sorbents .
Q. How does the substitution pattern of amino groups in this compound influence its electrochemical properties?
Methodological Answer: The 1,6-substitution creates distinct electron-rich regions. Use cyclic voltammetry (CV) in non-aqueous electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile) to study redox behavior. Compare with 1,5- or 1,8-isomers to assess substituent effects on oxidation potentials. Pair with DFT calculations to correlate HOMO/LUMO energies with experimental data. Applications include corrosion inhibition, where electron donation to metal surfaces may reduce oxidation rates .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
Methodological Answer: For geometry optimization disagreements, verify basis set selection (e.g., 6-311+G(d,p) vs. LANL2DZ) and solvent effects in DFT models. If experimental ionization potentials conflict with KT-based predictions, use photoelectron spectroscopy to resolve ambiguities. Cross-check NMR chemical shifts with ab initio methods (e.g., GIAO-DFT). Replicate synthesis/purification steps to confirm sample integrity .
Q. What strategies validate the stability of this compound under varying experimental conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal: Heat samples to 50–100°C and monitor decomposition via TGA/DSC.
- Photooxidation: Expose to UV light (254 nm) and track degradation products with LC-MS.
- Hydrolytic: Test in buffered solutions (pH 1–13) and quantify residual compound via HPLC.
Use Arrhenius modeling to extrapolate shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
